![molecular formula C13H21BClNO2 B2838679 N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 2377610-84-7](/img/structure/B2838679.png)
N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
“N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C13H21BClNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . More detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.58 . Other physical and chemical properties such as refractive index, boiling point, density, and storage temperature are not explicitly mentioned in the search results for this specific compound.Scientific Research Applications
Organic Synthesis and Drug Intermediates
N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride serves as an organic intermediate. It can be synthesized through nucleophilic and amidation reactions. Researchers have characterized its structure using techniques such as 1H and 13C NMR, IR, MS , and single crystal X-ray diffraction . The compound’s stability and reactivity make it valuable in organic synthesis. Specifically:
Drug Carriers and Controlled Release Systems
Boronic ester bonds, prevalent in this compound, are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP within the body. Notable drug carrier types include:
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to be used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .
Mode of Action
It has been suggested that it can be used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound contributes to the formation of high Li+ conductivity Li3N and LiBO2, thereby enhancing Li+ transport through the SEI and cathode electrolyte interface (CEI) .
Result of Action
The compound can remove trace HF in the electrolyte, protecting the SEI and CEI from corrosion . As expected, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after cycling at 200 mA g-1 for 140 times .
Action Environment
properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWKDXZBDMPVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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